1-(3-amino-2-methylpropyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-methylpropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H16N2O. It is a derivative of pyrrolidin-2-one, featuring an amino group and a methyl group on the propyl chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-methylpropyl)pyrrolidin-2-one can be synthesized through several methods, including:
Reduction of Pyrrolidin-2-one Derivatives: The compound can be prepared by reducing pyrrolidin-2-one derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Amination of Alkyl Halides: Another method involves the amination of alkyl halides, where an appropriate alkyl halide is reacted with an amine source under suitable conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized chemical reactions that ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-methylpropyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding amine oxides.
Reduction: The compound can be further reduced to form amines or other reduced derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution Reactions: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amino group.
Reduced Derivatives: Resulting from the reduction of the compound.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-(3-Amino-2-methylpropyl)pyrrolidin-2-one has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Amino-2-methylpropyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1-(3-Amino-2-methylpropyl)pyrrolidin-2-one is similar to other compounds such as:
Pyrrolidin-2-one Derivatives: These compounds share the pyrrolidin-2-one core structure but may have different substituents.
Amino Alcohols: Compounds with similar amino and hydroxyl functional groups.
Propylamines: Compounds with similar alkyl chains and amino groups.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to participate in diverse chemical reactions makes it a valuable compound in both research and industry.
Properties
IUPAC Name |
1-(3-amino-2-methylpropyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(5-9)6-10-4-2-3-8(10)11/h7H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLUHYGOYLDESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1CCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.